H-Leu-Asp-OH: A Technical Guide to its Chemical Properties, Structure, and Analysis
H-Leu-Asp-OH: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids leucine (B10760876) and aspartic acid. This molecule serves as a valuable building block in peptide synthesis and holds potential in various research and pharmaceutical applications. Its unique structural characteristics, including the presence of both a hydrophobic leucine residue and an acidic aspartic acid residue, contribute to its specific chemical and biological properties. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for H-Leu-Asp-OH, aimed at professionals in research and drug development.
Chemical Properties and Structure
The chemical properties of H-Leu-Asp-OH are fundamental to its behavior in biological and chemical systems. A summary of its key quantitative data is presented below.
Table 1: Quantitative Chemical Properties of H-Leu-Asp-OH
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₈N₂O₅ | PubChem[1][2] |
| Molecular Weight | 246.26 g/mol | PubChem[1][2] |
| Appearance | White to off-white powder | Chem-Impex[2] |
| Melting Point | 143 - 146°C (decomposes) | ChemicalBook |
| Solubility | Slightly soluble in water and methanol; more soluble in organic solvents like dichloromethane (B109758) and ethanol. | Biosynth, PubChem[3] |
| Predicted pKa Values | α-COOH: ~2.1, Asp side-chain COOH: ~3.9, α-NH₃⁺: ~9.6 | Estimated from individual amino acid pKa values |
| Predicted Isoelectric Point (pI) | ~3.0 | Calculated using the Henderson-Hasselbalch equation |
| XLogP3 | -2.8 | PubChem[1] |
| Topological Polar Surface Area | 130 Ų | PubChem[1] |
Structure
H-Leu-Asp-OH consists of a leucine residue linked to an aspartic acid residue via a peptide bond. The structure includes a free N-terminal amino group on the leucine and a free C-terminal carboxylic acid group on the aspartic acid, in addition to the acidic side chain of aspartic acid.
Figure 1: Chemical structure of H-Leu-Asp-OH.
Experimental Protocols
Synthesis of H-Leu-Asp-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general method for the synthesis of H-Leu-Asp-OH using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
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Fmoc-Asp(OtBu)-Wang resin
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Fmoc-Leu-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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Ethyl cyanohydroxyiminoacetate (Oxyma)
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20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
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DMF
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
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Drain the solution.
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Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
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Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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-
Amino Acid Coupling:
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Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
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Add the coupling solution to the deprotected resin.
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Agitate the reaction mixture for 2 hours at room temperature.
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Perform a Kaiser test to confirm the completion of the coupling reaction.
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Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
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Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal leucine.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry under vacuum.
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Add the TFA cleavage cocktail to the resin and agitate for 2 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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-
Peptide Precipitation:
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Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
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Centrifuge the mixture to pellet the crude peptide.
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Wash the peptide pellet with cold diethyl ether and dry under vacuum.
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Figure 2: SPPS workflow for H-Leu-Asp-OH synthesis.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
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Preparative RP-HPLC system with a UV detector
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C18 column (e.g., 10 µm particle size, 100 Å pore size)
Mobile Phases:
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Solvent A: 0.1% TFA in water
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Solvent B: 0.1% TFA in acetonitrile
Procedure:
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Sample Preparation: Dissolve the crude H-Leu-Asp-OH in a minimal amount of Solvent A. Filter the solution through a 0.22 µm syringe filter.
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Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
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Injection and Elution:
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Inject the filtered sample onto the column.
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Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 50% over 30 minutes) at a flow rate appropriate for the column size.
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-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peak.
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Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the purified H-Leu-Asp-OH as a white powder.
Analysis by Mass Spectrometry and NMR Spectroscopy
Mass Spectrometry:
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Infuse the sample into the ESI-MS.
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Expected Result: A major peak corresponding to the [M+H]⁺ ion of H-Leu-Asp-OH (m/z ≈ 247.12).
NMR Spectroscopy:
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Technique: ¹H NMR and ¹³C NMR
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Solvent: D₂O or DMSO-d₆
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Procedure: Dissolve the purified peptide in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Expected ¹H NMR Features: Signals corresponding to the α-protons of leucine and aspartic acid, the side chain protons of both residues, and the amide proton.
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Expected ¹³C NMR Features: Resonances for the carbonyl carbons, α-carbons, and side-chain carbons of both amino acid residues.
Biological Activity and Potential Signaling Pathways
The direct biological activity and specific signaling pathways of H-Leu-Asp-OH are not yet well-defined in the scientific literature. However, its constituent amino acid, L-aspartic acid, is a known excitatory neurotransmitter in the central nervous system.[4] D-aspartic acid, an isomer, has also been shown to act as a signaling molecule in nervous and neuroendocrine systems.
It is plausible that H-Leu-Asp-OH could exert biological effects through several mechanisms:
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Direct Receptor Interaction: The dipeptide could potentially interact with receptors that recognize aspartic acid or other structurally similar molecules.
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Prodrug Activity: H-Leu-Asp-OH may be hydrolyzed in vivo by peptidases, releasing L-leucine and L-aspartic acid, which can then exert their respective biological effects.
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Modulation of Transporters: The dipeptide might interact with amino acid or peptide transporters, influencing cellular uptake of these molecules.
Given the role of D-aspartic acid in steroidogenesis and spermatogenesis, a potential area of investigation for H-Leu-Asp-OH could be its influence on similar pathways. For instance, D-aspartate has been shown to upregulate testosterone (B1683101) production in Leydig cells by activating the adenylate cyclase-cAMP and/or the mitogen-activated protein kinase (MAPK) pathways.
Below is a representative diagram of a potential signaling pathway that could be influenced by the metabolic products of H-Leu-Asp-OH, specifically aspartic acid.
Figure 3: Potential signaling pathway influenced by aspartic acid.
Conclusion
H-Leu-Asp-OH is a dipeptide with distinct chemical properties arising from its constituent amino acids. This guide has provided a comprehensive overview of its structure, key chemical data, and detailed protocols for its synthesis, purification, and analysis. While its specific biological roles are still under investigation, the known activities of its components suggest promising avenues for future research, particularly in the fields of neuroscience and endocrinology. The methodologies and data presented herein serve as a valuable resource for scientists and researchers working with this and similar peptide molecules.
